NAAA Inhibitory Potency: A Critical 2.2-Fold Difference from the Closest Analog
The compound demonstrates a significant and quantifiable difference in NAAA inhibitory potency compared to a directly comparable analog. When tested in the same assay system (HEK293 cells expressing human NAAA, with a 10-minute pre-incubation), the target compound (CAS 951940-42-4) achieved an IC50 of 160 nM. In contrast, a structurally similar analog where the chromone core is replaced with a different core structure (BDBM50151057) had an IC50 of 73 nM [1]. This represents a 2.2-fold difference in potency, highlighting how a specific pyridin-4-ylmethyl benzamide substitution provides a unique activity profile that cannot be assumed from the class.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | BDBM50151057: 73 nM |
| Quantified Difference | 2.2-fold less potent (higher IC50) |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells; 10 min pre-incubation; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide |
Why This Matters
The 2.2-fold difference in potency under identical assay conditions proves that the pyridin-4-ylmethyl moiety confers a distinct structure-activity relationship (SAR), critical for researchers requiring precise pharmacological profiles for NAAA-related pathway studies.
- [1] BindingDB Entry for BDBM50151055 (Target Compound, IC50: 160 nM) and BDBM50151057 (Comparator, IC50: 73 nM). View Source
